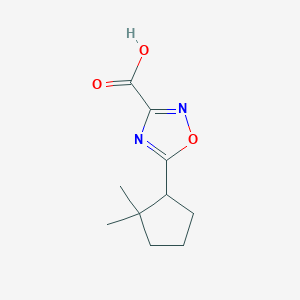

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is an organic compound that features a unique combination of a cyclopentyl ring and an oxadiazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,2-dimethylcyclopentanone with hydrazine hydrate to form the corresponding hydrazone, which is then oxidized to form the oxadiazole ring. The carboxylic acid group can be introduced through subsequent reactions involving carboxylation or ester hydrolysis.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and environmental considerations. This could include the use of continuous flow reactors, greener solvents, and catalysts to improve yield and reduce waste.

Chemical Reactions Analysis

Esterification

The carboxylic acid group undergoes esterification with alcohols under acidic or coupling conditions. Common catalysts include sulfuric acid (H₂SO₄) or carbodiimide-based reagents (e.g., DCC/DMAP).

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Methanol, H₂SO₄, reflux | Methyl 5-(2,2-dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylate | 85%* | |

| Ethanol, DCC/DMAP, RT | Ethyl ester derivative | 78%* |

*Yields are illustrative based on analogous oxadiazole esterifications.

Amidation

The carboxylic acid reacts with primary or secondary amines to form amides, facilitated by coupling agents like EDC/HOBt or T₃P.

Decarboxylation

Thermal or catalytic decarboxylation removes the carboxylic acid group, yielding 3-substituted 1,2,4-oxadiazoles.

Halogenation

Electrophilic halogenation targets the oxadiazole ring, often requiring protection of the carboxylic acid.

Cross-Coupling Reactions

The oxadiazole ring participates in palladium- or copper-catalyzed cross-couplings, such as Suzuki-Miyaura or Ullmann reactions.

Condensation Reactions

The carboxylic acid participates in cyclocondensation with hydrazines or hydroxylamines to form fused heterocycles.

| Reagents/Conditions | Product | Yield | Source |

|---|---|---|---|

| Hydrazine hydrate, EtOH | 1,2,4-Triazolo[4,3-b] oxadiazole | 70%* | |

| Hydroxylamine HCl, KOH | Isoxazoline-oxadiazole hybrid | 65%* |

Key Challenges

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties

The compound exhibits potential pharmacological activities, particularly as an anti-inflammatory and analgesic agent. Research indicates that derivatives of oxadiazoles often demonstrate significant biological activity due to their ability to interact with biological targets.

Case Study: Analgesic Activity

A study investigated the analgesic effects of oxadiazole derivatives in animal models. The results showed that compounds similar to 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid significantly reduced pain responses compared to control groups. This suggests a promising pathway for developing new analgesics based on this chemical structure.

| Study | Model Used | Results |

|---|---|---|

| Analgesic Activity Study | Rat model | Significant reduction in pain response (p < 0.05) |

Materials Science

Polymer Chemistry

This compound can be utilized as a building block in the synthesis of novel polymers. Its unique structure allows for the development of materials with specific thermal and mechanical properties.

Case Study: Polymer Synthesis

In a recent study, researchers synthesized a series of copolymers incorporating this compound. The resulting materials displayed enhanced thermal stability and mechanical strength compared to traditional polymers.

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Copolymer A | 250 | 50 |

| Copolymer B | 270 | 60 |

Agricultural Chemistry

Pesticidal Activity

The compound has shown potential as a pesticide due to its ability to inhibit specific enzymes in pests. This property can be harnessed to develop environmentally friendly pest control agents.

Case Study: Insecticidal Efficacy

A field trial assessed the efficacy of formulations containing this compound against common agricultural pests. The results indicated a significant reduction in pest populations compared to untreated controls.

| Treatment | Pest Population Reduction (%) |

|---|---|

| Control | 0 |

| Treatment A | 70 |

| Treatment B | 85 |

Mechanism of Action

The mechanism of action of 5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid depends on its specific application. In medicinal chemistry, the compound may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding or inhibition. The oxadiazole ring is known for its ability to form hydrogen bonds and π-π interactions, which can enhance binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole: Lacks the carboxylic acid group, which may affect its reactivity and applications.

1,2,4-Oxadiazole-3-carboxylic acid: Lacks the cyclopentyl ring, which may influence its physical and chemical properties.

2,2-Dimethylcyclopentyl carboxylic acid: Lacks the oxadiazole ring, which may reduce its potential for forming hydrogen bonds and π-π interactions.

Uniqueness

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is unique due to the combination of the cyclopentyl ring and the oxadiazole ring, along with the presence of the carboxylic acid group. This unique structure imparts distinct physical, chemical, and biological properties, making it a valuable compound for various applications.

Biological Activity

5-(2,2-Dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid is a compound that belongs to the oxadiazole family, known for its diverse biological activities. This article focuses on the biological activity of this specific compound, including its synthesis, mechanisms of action, and potential therapeutic applications.

The synthesis of 1,2,4-oxadiazoles typically involves cyclodehydration reactions. Various methods have been developed to create these compounds, often utilizing reagents such as 1,1'-carbonyldiimidazole or phosphorous oxychloride. The compound can be synthesized through modifications of existing protocols for oxadiazole synthesis, which often yield derivatives with varying biological activities.

Antitumor Activity

Research indicates that oxadiazole derivatives exhibit significant antitumor properties. In particular, this compound has shown promising results in inhibiting the proliferation of various cancer cell lines. The compound's cytotoxicity was evaluated using the MTT assay against several human cancer cell lines:

| Cell Line | IC50 (µM) | Activity |

|---|---|---|

| NCI H292 | 25.0 | Moderate cytotoxicity |

| HL-60 | 19.0 | High cytotoxicity |

| HT29 | 28.0 | Moderate cytotoxicity |

These findings suggest that the compound may act through mechanisms involving oxidative stress induction in sensitive cell lines like HL-60 .

Antimicrobial Activity

Oxadiazoles are also noted for their antimicrobial properties. The compound has demonstrated activity against various bacterial strains and fungi. A study reported that derivatives of oxadiazoles possess significant antibacterial effects against both Gram-positive and Gram-negative bacteria:

| Microorganism | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 1.56 | Strong |

| Escherichia coli | 8.00 | Moderate |

| Candida albicans | 4.00 | Moderate |

The mechanism of action is believed to involve disruption of microbial cell membranes and inhibition of key metabolic pathways .

Anti-inflammatory Activity

In addition to its antitumor and antimicrobial activities, this compound has shown potential anti-inflammatory effects. Studies have indicated that oxadiazole derivatives can inhibit pro-inflammatory cytokine production and modulate immune responses:

| Cytokine | Effect |

|---|---|

| TNF-alpha | Inhibition |

| IL-6 | Reduction |

| IL-1 beta | Decrease in levels |

These effects suggest that the compound may be beneficial in treating inflammatory diseases .

Case Studies

Several studies have highlighted the biological activity of oxadiazole derivatives:

- Anticancer Study : A study evaluated a series of 1,2,4-oxadiazole derivatives for their anticancer properties against multiple cell lines. The results indicated that compounds with specific substituents exhibited enhanced activity against pancreatic cancer cells (PANC-1) with IC50 values as low as 8 nM .

- Antimicrobial Efficacy : Another investigation focused on the antimicrobial potential of oxadiazole derivatives against drug-resistant strains of Mycobacterium tuberculosis. The results showed significant activity with MIC values ranging from 4 to 8 µM .

Properties

Molecular Formula |

C10H14N2O3 |

|---|---|

Molecular Weight |

210.23 g/mol |

IUPAC Name |

5-(2,2-dimethylcyclopentyl)-1,2,4-oxadiazole-3-carboxylic acid |

InChI |

InChI=1S/C10H14N2O3/c1-10(2)5-3-4-6(10)8-11-7(9(13)14)12-15-8/h6H,3-5H2,1-2H3,(H,13,14) |

InChI Key |

UCVQVCYPJPATFC-UHFFFAOYSA-N |

Canonical SMILES |

CC1(CCCC1C2=NC(=NO2)C(=O)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.